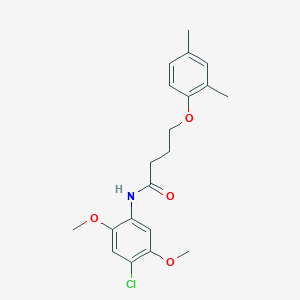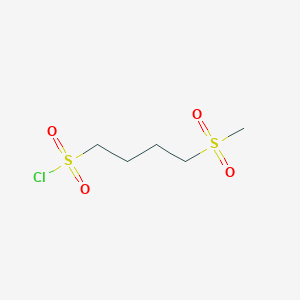
4-(Methylsulfonyl)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Methylsulfonyl)butane-1-sulfonyl chloride” is a chemical compound with the IUPAC name 4-(methylthio)butane-1-sulfonyl chloride . It has a molecular weight of 202.73 .
Molecular Structure Analysis
The InChI code for “4-(Methylsulfonyl)butane-1-sulfonyl chloride” is 1S/C5H11ClO2S2/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3 . This indicates that the molecule consists of a butane backbone with a methylsulfonyl group at the 4th carbon and a sulfonyl chloride group at the 1st carbon.Scientific Research Applications
Desalination and Membrane Technology
The synthesis and characterization of novel polymers for composite nanofiltration (NF) membranes, using derivatives related to 4-(Methylsulfonyl)butane-1-sulfonyl chloride, show significant potential in water desalination. These membranes, developed through the Diffusion Induced Phase Separation (DIPS) method, exhibit hydrophilic properties, high water flux, and salt rejection capabilities, making them promising for desalination and water treatment applications (Padaki et al., 2013).
Catalysis in Organic Synthesis
A novel nanosized N-sulfonated Brönsted acidic catalyst derived from butane-1,4-diyl bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane) has been introduced, showcasing efficiency in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This demonstrates the utility of sulfonated compounds in facilitating organic reactions, offering a greener alternative by eliminating the need for solvents (Goli-Jolodar et al., 2016).
Ionic Liquids and Electrochemistry
Research on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, which are structurally related to 4-(Methylsulfonyl)butane-1-sulfonyl chloride, has unveiled their potential as ionic liquids and solid electrolytes. Their unique thermophysical characteristics and electrochemical stability make them suitable for applications in energy storage and conversion devices (Forsyth et al., 2006).
properties
IUPAC Name |
4-methylsulfonylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKZIFMCMYRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonylbutane-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


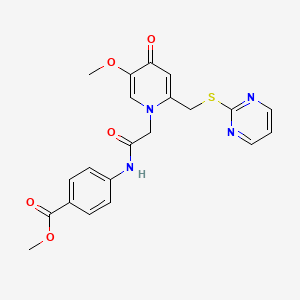
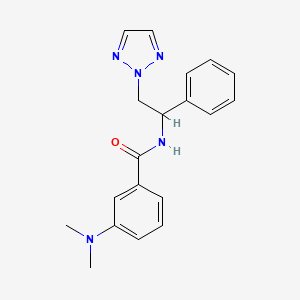
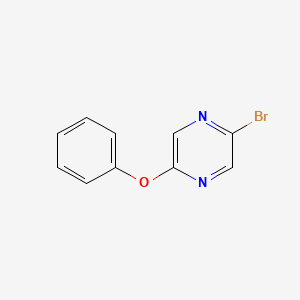


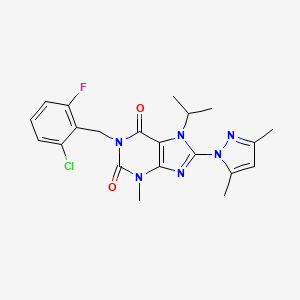
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)
![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)



